Ethyl propionate
Overview
Description
Scientific Research Applications
Ethyl propionate has diverse applications across multiple fields:
Food and Beverage Industry: Used as a flavoring agent due to its fruity smell, it is found in bakery goods, alcoholic beverages, candies, and other confectioneries.
Perfumery: Its pleasant odor makes it a desirable component in perfumes and cosmetic products.
Pharmaceutical Industry: Utilized as a solvent for pharmaceuticals and as an excipient in some medicines.
Pesticide Manufacturing: Employed in the production of pesticides, especially for grain storage, due to its low toxicity to humans and animals but high toxicity to certain pests.
Chemical Industry: Acts as an intermediate in various chemical reactions, playing a key role in the production of other chemical compounds.
Safety and Hazards
While Ethyl Propionate is generally considered safe for use in the food and beverage industry and has a low toxicity level to humans and animals, exposure should still be minimized. High concentrations of vapors can cause irritation to the eyes, skin, and respiratory tract. Moreover, prolonged contact with the skin can lead to dermatitis . It is classified as a flammable liquid, Category 2 .
Future Directions
The global market size of Ethyl Propionate is expected to grow up to 2028 . It finds widespread use in various fields due to its physical and chemical properties. A few prominent areas of application include the food and beverage industry, perfumery, the pharmaceutical industry, pesticide manufacturing, and the chemical industry .
Mechanism of Action
Ethyl propionate is an organic compound with the formula C2H5O2CCH2CH3. It is the ethyl ester of propionic acid and is a colorless volatile liquid with a pineapple-like odor .
Target of Action
This compound is a model for studying the fatty acid ethyl esters which are used as first-generation biodiesel . It is also used in the production of some antimalarial drugs .
Mode of Action
This compound reacts readily with thiols to form disulfides, enabling their modification and characterization in chemical and biological research . This interaction with thiols is a key part of its mode of action.
Biochemical Pathways
This compound can be synthesized by the Fischer esterification of ethanol and propionic acid . It participates in condensation reactions by virtue of the weakly acidic methylene group . Several pathways have been discovered for propionic acid biosynthesis, such as the conversion of succinate in the TCA cycle to propionic acid via propionyl-CoA .
Pharmacokinetics
It is known that this compound can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
The result of this compound’s action is the formation of disulfides when it reacts with thiols . This enables the modification and characterization of thiols in chemical and biological research.
Action Environment
The action of this compound can be influenced by environmental factors. For example, the synthesis of this compound system, the reactive distillation-pervaporation hybrid process was constructed. By comparing the total annual cost and carbon dioxide emissions, it is found that the reactive distillation-pervaporation hybrid process has the best economic and environmental benefits .
Biochemical Analysis
Biochemical Properties
Ethyl propionate is known for its reactivity towards thiols, making it a useful reagent for derivatizing sulfhydryl compounds and enabling their study and manipulation in chemical and biological research . It reacts readily with thiols to form disulfides, enabling their modification and characterization .
Cellular Effects
It is known that propionate, a byproduct created during the breakdown of fat and proteins, cannot be broken down efficiently in certain metabolic conditions, leading to its buildup to toxic levels inside cells .
Molecular Mechanism
This compound can be synthesized by the Fischer esterification of ethanol and propionic acid . The reaction can be represented by the following balanced chemical equation:
.Temporal Effects in Laboratory Settings
It is known that this compound is a colorless liquid with a fruity odor commonly used as a versatile derivatizing agent for thiols .
Metabolic Pathways
Propionate can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl propionate is typically synthesized through the Fischer esterification process, which involves the reaction of ethanol with propionic acid in the presence of a strong acid catalyst, such as sulfuric acid . The balanced chemical equation for this reaction is: [ \text{CH}_3\text{CH}_2\text{OH} + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. One method involves using propionic acid and ethanol as raw materials, with sulfuric acid as the catalyst. The process is optimized to achieve high yields and purity, making it suitable for producing spice-grade and medicinal-grade this compound . Another method employs gel-type strongly acidic ion-exchange resin catalysts, which improve product purity and reduce corrosivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl propionate undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through esterification.
Hydrolysis: It can be hydrolyzed back to ethanol and propionic acid in the presence of water and an acid or base catalyst.
Condensation Reactions: It participates in condensation reactions due to the weakly acidic methylene group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Condensation: Often involves bases or other nucleophiles.
Major Products:
Hydrolysis: Ethanol and propionic acid.
Condensation: Various products depending on the nucleophile used.
Comparison with Similar Compounds
Methyl Propionate: An ester with a similar structure but a different odor profile.
Ethyl Acetate: Another ester commonly used as a solvent with a different chemical structure and applications.
This compound’s unique combination of properties and applications makes it a valuable compound in various industries.
Properties
IUPAC Name |
ethyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-5(6)7-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRCODPIKNYEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Record name | ETHYL PROPIONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040110 | |
Record name | Ethyl propionate | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl propionate appears as a clear colorless liquid with a pineapple-like odor. Flash point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Colorless liquid with a fruity odor; [Merck Index], Liquid, Colourless liquid with a fruity, rum-like, ethereal odour | |
Record name | ETHYL PROPIONATE | |
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Record name | Ethyl propionate | |
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Record name | Ethyl propionate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Ethyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/313/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
210 °F at 760 mmHg (USCG, 1999), 99.2 °C, 98.00 to 100.00 °C. @ 760.00 mm Hg | |
Record name | ETHYL PROPIONATE | |
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Record name | ETHYL PROPIONATE | |
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Record name | Ethyl propionate | |
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Flash Point |
54 °F (USCG, 1999), 12 °C (CLOSED CUP) | |
Record name | ETHYL PROPIONATE | |
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Record name | ETHYL PROPIONATE | |
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Solubility |
SOLUBLE IN MOST ORGANIC SOLVENTS, Soluble in alcohol and ether, Miscible in ethanol and ethyl ether; soluble in acetone, In water, 19,200 mg/l @ 25 °C, 19.2 mg/mL at 20 °C, Soluble in most fixed oils and propylene glycol, soluble in water (1ml in 42ml) | |
Record name | ETHYL PROPIONATE | |
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Record name | Ethyl propionate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Ethyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/313/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.891 (USCG, 1999) - Less dense than water; will float, 0.8917 @ 20 °C/4 °C, 0.886-0.889 | |
Record name | ETHYL PROPIONATE | |
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Record name | ETHYL PROPIONATE | |
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Record name | Ethyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/313/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
3.52 (Air=1) | |
Record name | ETHYL PROPIONATE | |
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Vapor Pressure |
35.9 [mmHg], Vapor pressure: 40 mm Hg @ 27.2 °C, 35.8 mm Hg @ 25 °C | |
Record name | Ethyl propionate | |
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Record name | ETHYL PROPIONATE | |
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Color/Form |
Colorless liquid, Water-white liquid | |
CAS No. |
105-37-3 | |
Record name | ETHYL PROPIONATE | |
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Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-99 °F (USCG, 1999), -73.9 °C, -73 °C | |
Record name | ETHYL PROPIONATE | |
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Record name | ETHYL PROPIONATE | |
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Record name | Ethyl propionate | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: Ethyl propionate has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.
A: this compound can be characterized using various spectroscopic techniques including Fourier-transform infrared spectroscopy (FTIR) [, , , ], gas chromatography-mass spectrometry (GC-MS) [, ], and nuclear magnetic resonance (NMR) spectroscopy [, ]. FTIR helps analyze vibrational modes, particularly focusing on the carbonyl (C=O) region for this compound [, ]. GC-MS is valuable for separating and identifying this compound and its reaction products [, ]. NMR, including solid-state techniques, provides insights into the structure and dynamics of this compound, even under high pressure [].
A: this compound can be used as an internal donor in MgCl2-supported Ziegler-Natta catalysts for propene polymerization []. The amount of this compound used influences the catalyst's activity and stereospecificity [].
A: Yes, this compound can be synthesized through various catalytic reactions. One method involves the reaction of diethyl ether and carbon monoxide under high pressure using catalysts such as iodides of iron, cobalt, or nickel supported on silica gel []. Another method utilizes a RuCl3 complex catalytic system with ethylene, carbon monoxide, and ethanol as reactants [].
A: Computational chemistry techniques, like density functional theory (DFT) calculations, are employed to investigate the atmospheric chemistry of this compound []. These calculations help determine reaction rate constants with radicals like Cl and OH, providing insights into its atmospheric degradation mechanism []. Additionally, quantum mechanical calculations combined with transition state theory are utilized to explore the rate constant and branching ratios for the reaction between this compound and the OH radical [].
A: this compound shows promise as a repellent against insect pests, particularly the spotted wing drosophila, Drosophila suzukii []. Laboratory and field trials suggest its potential for protecting fruit crops like strawberries [].
A: Yes, ionic liquids (ILs) like 1-ethyl-3-methylimidazolium acetate ([EMIM][OAC]) can break the azeotrope in the this compound–n-propanol system during extractive distillation []. FTIR and theoretical calculations reveal that [EMIM][OAC] interacts more strongly with n-propanol than this compound, disrupting the azeotropic interaction between them [].
A: this compound undergoes photo-oxidation reactions with chlorine atoms (Cl) in the atmosphere []. This process leads to the formation of various products, with propionic acid identified as the major one []. Temperature-dependent rate coefficients for this reaction have been determined experimentally and theoretically, providing insights into the atmospheric fate of this compound [].
A: High relative humidity increases the release of this compound from its inclusion complex with β-cyclodextrin []. This finding suggests that humidity plays a crucial role in controlling the release of this compound from such complexes.
A: In vitro studies indicate that this compound, isopropyl acetate, and n-propyl acetate are as effective as methyl tert-butyl ether (MTBE) in dissolving cholesterol gallstones []. These findings suggest that this compound could serve as a viable alternative to MTBE for this application.
A: Gas chromatography, often coupled with a flame ionization detector (GC-FID), is widely used for quantifying this compound during chemical reactions or in biological samples [, , ]. This technique enables the separation and quantification of this compound, even in complex mixtures.
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